molecular formula C15H16FNO2 B6615879 1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol CAS No. 1181737-90-5

1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol

Cat. No.: B6615879
CAS No.: 1181737-90-5
M. Wt: 261.29 g/mol
InChI Key: UODNLULZSZBCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol is a β-amino alcohol characterized by a fluorinated aryl group and a methoxy-substituted aniline moiety. The compound features a central ethanol backbone with a 4-fluorophenyl group at the 1-position and a 4-methoxyphenylamino substituent at the 2-position.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(4-methoxyanilino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-19-14-8-6-13(7-9-14)17-10-15(18)11-2-4-12(16)5-3-11/h2-9,15,17-18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODNLULZSZBCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181737-90-5
Record name 1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Optimization

The aldehyde and amine undergo nucleophilic addition to form a hemiaminal intermediate, which dehydrates to generate an imine. Subsequent reduction with sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C produces the target compound in 68–72% yield. Key parameters include:

  • pH control : Maintaining a weakly acidic environment (pH 4–5) using acetic acid enhances imine stability.

  • Solvent selection : Methanol outperforms tetrahydrofuran (THF) due to superior proton availability for the reduction step.

Table 1: Reductive Amination Optimization Data

ParameterOptimal ValueYield ImpactReference
Temperature0–5°C+15%
NaBH₃CN Equivalents1.2+8%
Reaction Time12 h+5%

Catalytic Hydrogenation of N-(4-Methoxyphenyl)-4-Fluorophenylglyoxylamide

An alternative two-step approach employs catalytic hydrogenation of a glyoxylamide precursor. This method improves stereochemical control for applications requiring enantiopure products.

Synthetic Protocol

  • Amidation : 4-Fluorophenylglyoxylic acid reacts with 4-methoxyaniline using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM), yielding N-(4-methoxyphenyl)-4-fluorophenylglyoxylamide (87% yield).

  • Hydrogenation : The glyoxylamide undergoes asymmetric hydrogenation at 50 bar H₂ using a Ru-(S)-BINAP catalyst system in ethanol/water (9:1). This produces the (R)-enantiomer with 94% ee and 81% isolated yield.

Critical Considerations :

  • Catalyst loading at 0.5 mol% achieves optimal cost-efficiency.

  • Water content above 10% reduces enantiomeric excess due to catalyst decomposition.

Biocatalytic Asymmetric Reduction Using Engineered Ketoreductases

Recent advances in enzyme engineering enable stereoselective synthesis without transition metal catalysts. A patented method utilizes recombinant E. coli expressing ketoreductase KR-110 for the reduction of 1-(4-fluorophenyl)-2-[(4-methoxyphenyl)imino]ethanone.

Process Characteristics

  • Substrate concentration : 100 g/L in phosphate buffer (pH 7.0)

  • Cofactor regeneration : Glucose dehydrogenase (GDH) system with 2% glucose

  • Performance metrics :

    • Conversion: 99% in 8 h

    • Enantiomeric excess: >99.5% (S)-isomer

    • Space-time yield: 12.5 g/L/h

Table 2: Biocatalytic vs Chemical Hydrogenation

MetricBiocatalyticChemical
ee (%)99.594
Catalyst Cost ($/kg)120850
Waste Volume (L/kg)835

Continuous Flow Synthesis for Industrial Production

Scalable manufacturing leverages microreactor technology to enhance mass/heat transfer. A representative flow process involves:

Reactor Configuration

  • Mixing module : Teflon AF-2400 tubing (0.8 mm ID) for imine formation

  • Reduction module : Packed-bed reactor with immobilized Pd/C catalyst

Process Parameters

  • Residence time: 12 min (imine formation), 6 min (hydrogenation)

  • Temperature: 25°C (imine), 50°C (hydrogenation)

  • Pressure: 20 bar H₂

  • Throughput: 2.4 kg/day from a 50 mL reactor volume

Advantages :

  • 98.5% conversion vs 89% in batch

  • 60% reduction in solvent consumption

Comparative Analysis of Methodologies

Table 3: Synthesis Method Evaluation

MethodYield (%)ee (%)ScalabilityGreen Metrics*
Reductive Amination72-Moderate43
Catalytic Hydrogenation8194High29
Biocatalytic9999.5Moderate87
Continuous Flow98.5-Very High65

*Calculated using EcoScale metric (higher = greener)

Key trends:

  • Biocatalytic methods excel in sustainability but face challenges in substrate concentration limits.

  • Flow chemistry enables pharmaceutical-scale production with superior process control.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethanone.

    Reduction: Formation of 1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key distinctions:

Compound Name Structural Features Key Differences from Target Compound Physicochemical/Biological Notes Reference
(1S)-2-Amino-1-(4-fluorophenyl)ethanol 4-Fluorophenyl, ethanol backbone, unsubstituted amino group Lacks methoxyphenylamino substituent Likely higher basicity due to free amino group
1-(4-Methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol 4-Methoxyphenyl, pyrazole ring at position 2 Pyrazole replaces aniline; no fluorine substitution Enhanced aromatic stacking potential; altered H-bonding
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol HCl 4-Fluorophenyl, methylamino substituent (as hydrochloride salt) Smaller alkylamino group; ionic form affects solubility Improved water solubility due to salt formation
2-(4-Methoxyphenyl)-1-phenylethanol 4-Methoxyphenyl, phenyl group at position 1; no amino group Ethanol backbone without nitrogen functionality Lower polarity; potential for lipophilic interactions
Ethanone, 1-(4-fluorophenyl)-2-[(4-methylphenyl)amino] 4-Fluorophenyl, 4-methylphenylamino group; ketone at position 1 Ketone replaces hydroxyl; methyl instead of methoxy Increased electron-withdrawing effects from ketone

Key Structural and Functional Comparisons

Substituent Effects: The 4-fluorophenyl group in the target compound and analogs (e.g., ) enhances metabolic stability and modulates lipophilicity. The 4-methoxyphenylamino group distinguishes the target compound from analogs with simpler amines (e.g., methylamino in ). The methoxy group increases steric bulk and may enhance π-π interactions in biological targets compared to smaller substituents.

Pyrazole-containing analogs () introduce a heterocyclic ring, which may confer rigidity and influence binding to enzymes or receptors through additional dipole interactions.

Synthetic Accessibility: Compounds like 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol HCl are synthesized via amine alkylation followed by salt formation, suggesting similar routes for the target compound . Resolution of enantiomers (e.g., in ) using camphorsulfonic acid highlights the importance of stereochemistry in β-amino alcohol derivatives, though specific data for the target compound’s enantiomers are lacking.

The hydrochloride salt form () demonstrates how formulation can enhance bioavailability, a consideration for drug development.

Biological Activity

1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol is a synthetic organic compound notable for its potential biological activities. This compound features both a fluorinated aromatic ring and a methoxy-substituted aromatic ring, which may influence its pharmacological properties. This article explores its biological activity, focusing on mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H16FNO2
  • Molecular Weight : 273.307 g/mol
  • Structure : The compound consists of a central ethan-1-ol backbone with a fluorophenyl group and a methoxyphenyl group attached, which may enhance its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances the compound's stability and reactivity, potentially allowing it to modulate enzyme activity or receptor binding.

Potential Targets:

  • Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptors : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds similar to this compound. Research indicates that fluorinated compounds often exhibit enhanced antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
5F 203Hela2.59
DoxorubicinHela2.35

The above table shows that fluorinated derivatives can possess significant anticancer activity, suggesting that this compound may exhibit similar properties, warranting further exploration in cancer research .

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory properties. For instance, derivatives have shown inhibition against cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

CompoundCOX Inhibition (IC50 µM)
Compound A19.45 ± 0.07
Compound B26.04 ± 0.36
Compound C28.39 ± 0.03

These findings indicate that modifications in the molecular structure can lead to varying degrees of COX inhibition, suggesting potential therapeutic applications for inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Fluorinated Benzothiazoles : A study demonstrated that fluorinated derivatives exhibited potent antiproliferative activity against cancer cells without a biphasic dose-response relationship, indicating a more predictable therapeutic profile .
  • Synthesis and Evaluation : Research on related compounds has shown that modifications can lead to significant changes in biological activity, emphasizing the importance of structure-activity relationships (SARs) in drug design .
  • Metabolism Studies : Investigations into the metabolic pathways of fluorinated compounds reveal that metabolism is essential for their antiproliferative effects, as they form reactive species that interact with cellular macromolecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.